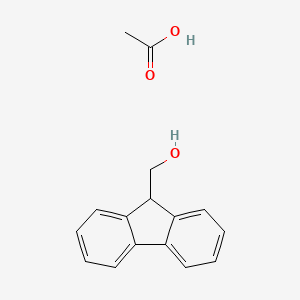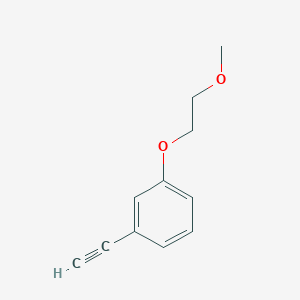
Fmoc-Arg(Me,pbf)-OH
Vue d'ensemble
Description
“Fmoc-Arg(Me,pbf)-OH” is a derivative used for the introduction of mono-methyl-arginine during Fmoc Solid Phase Peptide Synthesis (SPPS) . The Fmoc group is removed by piperidine, and PBF is removed by a mixture of TFA/H2O/EDT .
Synthesis Analysis
The synthesis of “this compound” involves the coupling of the this compound molecule with the growing peptide chain . This process can be carried out using any standard activation method . The poor performance of this amino acid is attributed to the formation of a fully inactive δ-lactam, which causes a reduction in yield and very often the concomitant formation of the corresponding des-Arg peptides .
Molecular Structure Analysis
The empirical formula of “this compound” is C35H42N4O7S . The molecular weight is 662.80 .
Chemical Reactions Analysis
In the context of peptide synthesis, the Fmoc group in “this compound” is removed by piperidine, and the Pbf group is removed by a mixture of TFA/H2O/EDT . This allows the arginine residue to be incorporated into the growing peptide chain .
Physical and Chemical Properties Analysis
“this compound” is a white to slight yellow to beige powder . It is clearly soluble in DMF .
Applications De Recherche Scientifique
Synthèse peptidique en phase solide (SPPS)
Fmoc-Arg(Me,pbf)-OH : est largement utilisé dans la SPPS, une méthode par laquelle les peptides sont synthétisés de manière séquentielle à partir du C-terminus jusqu'au N-terminus . Le groupe Fmoc protège le groupe amino pendant la synthèse, qui est ensuite éliminé par une base pour permettre le couplage de l'acide aminé suivant. Ce composé, en particulier, est utilisé pour l'incorporation du résidu arginine, qui est crucial pour l'activité biologique de nombreux peptides.
Découverte de médicaments
Les peptides synthétisés à l'aide de This compound peuvent servir de composés de tête dans la découverte de médicaments . Le résidu arginine se trouve souvent dans les sites actifs des enzymes ou dans les domaines de liaison des interactions récepteur-ligand, ce qui en fait une cible pour la conception de médicaments à base de peptides à haute spécificité et efficacité.
Études de biologie chimique
En biologie chimique, les peptides synthétiques sont des outils essentiels pour sonder les systèmes biologiques. This compound est utilisé pour créer des peptides qui peuvent aider à élucider le rôle des motifs riches en arginine dans les processus cellulaires tels que la transduction du signal, l'expression génique et la reconnaissance moléculaire .
Applications en chimie analytique
This compound : joue un rôle dans la synthèse de peptides utilisés comme étalons et calibrateurs dans les méthodes analytiques basées sur la spectrométrie de masse . Ces peptides contribuent à la quantification et à l'identification précises des protéines dans des échantillons biologiques complexes.
Mécanisme D'action
Target of Action
Fmoc-Arg(Me,pbf)-OH is primarily used in the synthesis of peptide acids . Its primary targets are the amino acid residues in the peptide chain, specifically the C-terminal arginine amino-acid residue .
Mode of Action
this compound interacts with its targets through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is pre-loaded onto a resin, facilitating the synthesis of longer peptides . The Fmoc group is then removed, allowing the next amino acid in the sequence to be added .
Biochemical Pathways
The biochemical pathways affected by this compound are those involved in peptide synthesis . The compound plays a crucial role in the formation of peptide bonds, which are the links between amino acids in a peptide chain .
Pharmacokinetics
The compound’s effectiveness in peptide synthesis can be influenced by factors such as the loading of the fmoc-chromophore and the swelling volume in DMF .
Result of Action
The result of this compound’s action is the successful synthesis of peptide acids . For example, the quality of this resin has been confirmed by the successful synthesis of the 21mer peptide related to myelin oligodendrocyte glycoprotein (35-55) .
Action Environment
The action of this compound can be influenced by environmental factors such as temperature and the presence of other chemicals . For instance, the compound should be stored below +30°C . Additionally, the presence of DBU/DMF is necessary for the photometric determination of the Fmoc-chromophore .
Safety and Hazards
Orientations Futures
Analyse Biochimique
Biochemical Properties
Fmoc-Arg(Me,pbf)-OH plays a crucial role in biochemical reactions, particularly in the synthesis of peptides. The Fmoc group is used to protect the amino group of arginine, while the Pbf group protects the guanidino group. This compound interacts with various enzymes and proteins involved in peptide synthesis, such as peptidyl transferases and proteases. The Fmoc group is removed by treatment with a base, such as piperidine, allowing the amino group to participate in peptide bond formation. The Pbf group is removed by treatment with trifluoroacetic acid (TFA), exposing the guanidino group for further reactions .
Cellular Effects
This compound influences various cellular processes by participating in the synthesis of peptides that can modulate cell signaling pathways, gene expression, and cellular metabolism. The peptides synthesized using this compound can act as signaling molecules, binding to cell surface receptors and triggering intracellular signaling cascades. These peptides can also regulate gene expression by interacting with transcription factors and other regulatory proteins. Additionally, the peptides can affect cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The mechanism of action of this compound involves its role in peptide synthesis. The Fmoc group is removed by a base, exposing the amino group of arginine for peptide bond formation. The Pbf group is removed by TFA, exposing the guanidino group for further reactions. These protecting groups ensure the selective and sequential assembly of peptide chains. The peptides synthesized using this compound can interact with various biomolecules, including enzymes, receptors, and regulatory proteins, modulating their activity and function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is generally stable when stored at low temperatures (2-10°C) and protected from moisture. Prolonged exposure to light, heat, or moisture can lead to degradation, affecting its efficacy in peptide synthesis. In in vitro and in vivo studies, the long-term effects of peptides synthesized using this compound on cellular function can vary depending on the stability and degradation of the compound .
Dosage Effects in Animal Models
The effects of this compound in animal models can vary with different dosages. At low doses, the compound is generally well-tolerated and effective in peptide synthesis. At high doses, it can exhibit toxic or adverse effects, such as cytotoxicity or immunogenicity. The threshold effects observed in these studies can provide valuable insights into the optimal dosage for achieving desired outcomes while minimizing adverse effects .
Metabolic Pathways
This compound is involved in various metabolic pathways, particularly those related to peptide synthesis. The compound interacts with enzymes such as peptidyl transferases and proteases, facilitating the assembly of peptide chains. The metabolic flux and levels of metabolites can be influenced by the peptides synthesized using this compound, as these peptides can modulate the activity of enzymes involved in metabolic pathways .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are influenced by its interactions with transporters and binding proteins. The compound can be transported across cell membranes by specific transporters, allowing it to reach its target sites within cells. Once inside the cells, this compound can interact with binding proteins that facilitate its localization and accumulation in specific cellular compartments .
Subcellular Localization
The subcellular localization of this compound is determined by its targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles within the cell, such as the endoplasmic reticulum, Golgi apparatus, or mitochondria. These targeting signals and modifications ensure that this compound exerts its effects in the appropriate cellular context, modulating the activity and function of biomolecules within these compartments .
Propriétés
IUPAC Name |
(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-5-[[N'-methyl-N-[(2,2,4,6,7-pentamethyl-3H-1-benzofuran-5-yl)sulfonyl]carbamimidoyl]amino]pentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H42N4O7S/c1-20-21(2)31(22(3)27-18-35(4,5)46-30(20)27)47(43,44)39-33(36-6)37-17-11-16-29(32(40)41)38-34(42)45-19-28-25-14-9-7-12-23(25)24-13-8-10-15-26(24)28/h7-10,12-15,28-29H,11,16-19H2,1-6H3,(H,38,42)(H,40,41)(H2,36,37,39)/t29-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAUPJPAADXVUGQ-LJAQVGFWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCCC(C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=C(C2=C1OC(C2)(C)C)C)S(=O)(=O)NC(=NC)NCCC[C@@H](C(=O)O)NC(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H42N4O7S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10855649 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
662.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1135616-49-7 | |
| Record name | N~2~-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-N~5~-[N'-methyl-N-(2,2,4,6,7-pentamethyl-2,3-dihydro-1-benzofuran-5-sulfonyl)carbamimidoyl]-L-ornithine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10855649 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(3,5-Dichlorophenyl)methoxy]aniline](/img/structure/B1443713.png)
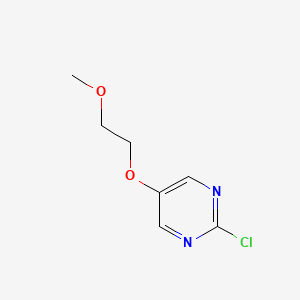
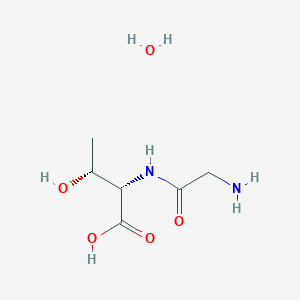
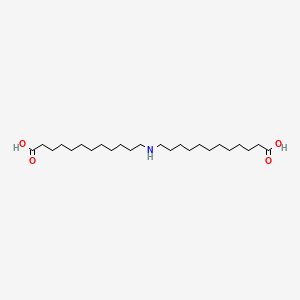

![3-Oxa-9-azabicyclo[3.3.1]nonan-7-one hydrochloride](/img/structure/B1443719.png)
![1-[3-(1,1,2,2-Tetrafluoroethoxy)phenyl]ethanone](/img/structure/B1443721.png)
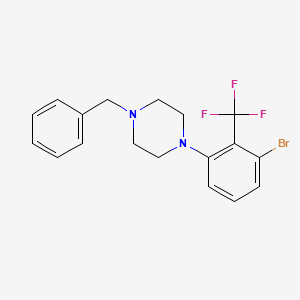
![(2S,3R)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1443723.png)
